{1H-pyrrolo[3,2-c]pyridin-4-yl}methanamine
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Overview
Description
“{1H-pyrrolo[3,2-c]pyridin-4-yl}methanamine” is a chemical compound with the CAS Number: 888498-07-5 . It has a molecular weight of 147.18 . The IUPAC name for this compound is 1H-pyrrolo[2,3-b]pyridin-4-ylmethanamine .
Molecular Structure Analysis
The InChI code for “{1H-pyrrolo[3,2-c]pyridin-4-yl}methanamine” is 1S/C8H9N3/c9-5-6-1-3-10-8-7(6)2-4-11-8/h1-4H,5,9H2,(H,10,11) . This indicates the molecular structure of the compound .Physical And Chemical Properties Analysis
“{1H-pyrrolo[3,2-c]pyridin-4-yl}methanamine” is a solid compound . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications
Biomedical Applications
1H-Pyrazolo[3,4-b]pyridines, which are structurally similar to 1H-pyrrolo[3,2-c]pyridin-4-yl methanamine, have been extensively studied for their biomedical applications . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references .
Analgesic and Sedative Activity
New derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3 (2H)-dione have shown potential analgesic and sedative activity . All tested imides were more active in the “writhing” test than aspirin, and two of them were similar to morphine .
MPS1 Inhibition
Potent and selective MPS1 inhibitors based on the 1H-pyrrolo-pyridines scaffold have been discovered . These inhibitors stabilize an inactive conformation of MPS1, which is incompatible with ATP and substrate-peptide binding .
Antiproliferative Activities
Compounds prepared from 1H-pyrrolo[3,4-c]pyridine-1,3 (2H)-diones have been screened for their inhibitory activity against FGFR1 and antiproliferative activities against 4T1 (mouse breast cancer cells), MDA-MB-231 and MCF-7 cancer cells .
Anti-cancer and Anti-arthritic Drug Development
Pyrrolo[3,2-c]pyridine derivatives show inhibitory effect against FMS kinase and are promising candidates for anticancer and antiarthritic drug development .
Synthesis of New Derivatives
The synthesis of new derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3 (2H)-dione has been the subject of extensive research . These new compounds have potential applications in various fields of medicine .
Safety And Hazards
properties
IUPAC Name |
1H-pyrrolo[3,2-c]pyridin-4-ylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c9-5-8-6-1-3-10-7(6)2-4-11-8/h1-4,10H,5,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBAOVJOSUDMQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=NC=C2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1h-Pyrrolo[3,2-c]pyridine-4-methanamine |
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